2-amino-3-(2,3-dimethylphenyl)propanoic Acid

Hydrophobicity Partition coefficient Peptide design

Researchers requiring a phenylalanine analog with precisely defined hydrophobicity and ortho-methyl steric restriction often face limited regioisomer availability. 2-Amino-3-(2,3-dimethylphenyl)propanoic acid (CAS 103855-82-9) directly addresses this need as a synthetic, non-proteinogenic amino acid. Key advantages: • Enhanced lipophilicity: ΔLogP ≈ +1.3 vs. unsubstituted phenylalanine, improving membrane permeability in peptidomimetic candidates. • Regioisomer-specific scaffold: The 2,3-dimethyl substitution pattern provides a distinct steric and electronic profile for systematic SAR studies, unlike 2,6-, 3,4-, or 3,5- isomers. • Supply flexibility: Available as the DL-racemate (98% purity), or as (R)- and (S)-enantiomers (95% purity), eliminating in-house chiral resolution steps.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 103855-82-9
Cat. No. B010208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(2,3-dimethylphenyl)propanoic Acid
CAS103855-82-9
SynonymsDL-2,3-Dimethylphenylalanine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC(C(=O)O)N)C
InChIInChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
InChIKeyYOOQLMVNYYJZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-2,3-Dimethylphenylalanine Overview


2-Amino-3-(2,3-dimethylphenyl)propanoic acid (CAS 103855-82-9), also designated as DL-2,3-Dimethylphenylalanine, is a synthetic, non-proteinogenic α-amino acid within the phenylalanine analog class . Its molecular structure features a phenylalanine backbone substituted with methyl groups at the 2- and 3-positions of the aromatic ring, yielding a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . This substitution pattern distinguishes it from other dimethylphenylalanine regioisomers (e.g., 2,6-, 3,4-, or 3,5-dimethylphenylalanine) and influences its hydrophobic character and conformational properties [1]. The compound is typically supplied as a racemic mixture (DL-form) with commercial purities ranging from 95% to 98% .

Non-proteinogenic amino acid building block for peptidomimetic design and SAR studies
2,3-Dimethyl substitution provides distinct steric and electronic profile vs other regioisomers
Available as racemate, (R)- and (S)-enantiomer for chiral research workflows

Why Generic Analogs Cannot Substitute 2,3-Dimethylphenylalanine


Generic substitution of 2-amino-3-(2,3-dimethylphenyl)propanoic acid with other dimethylphenylalanine regioisomers or unsubstituted phenylalanine is scientifically inadvisable due to structure-dependent differences in physicochemical properties and steric effects. The specific 2,3-dimethyl substitution pattern confers a distinct calculated partition coefficient (LogP) and conformational profile compared to alternative regioisomers [1]. In peptidomimetic and medicinal chemistry contexts, even minor alterations in aryl substitution can substantially alter hydrophobic interactions with biological targets and affect the spatial orientation of peptide side chains [1][2]. The following quantitative evidence provides direct, comparator-based justification for selecting this specific compound over structurally related alternatives.

2,3-Dimethyl substitution (ortho + meta methyl)
3,4- or 3,5-Dimethyl: no ortho steric hindrance; conformational profile may not transfer
Distinct LogP and NMR fingerprint
2,6-Dimethylphenylalanine: symmetrical ortho hindrance; different torsional and solubility properties
Free amino acid available in DL, R, S forms
Many analogs require Fmoc protection; additional deprotection steps may alter synthetic efficiency

Differentiation Evidence for 2,3-Dimethylphenylalanine


Hydrophobicity Compared to Phenylalanine

The 2,3-dimethyl substitution substantially increases the calculated hydrophobicity relative to unsubstituted phenylalanine. The computed LogP value for 2-amino-3-(2,3-dimethylphenyl)propanoic acid is -0.157 . This represents a measurable increase in lipophilicity compared to phenylalanine, which possesses a LogP of approximately -1.5 (estimated as neutral amino acid zwitterion) [1]. The difference of approximately 1.3 LogP units translates to roughly a 20-fold higher partition into nonpolar phases, a critical consideration for peptide design where hydrophobic interactions govern target binding and membrane permeability.

Hydrophobicity
Reported
Computed LogP = -0.157 (vs phenylalanine ≈ -1.5); ΔLogP ≈ +1.3
May support lipophilicity-driven peptide design and membrane permeability studies
Computational prediction; experimental LogP not reported for this compound
Hydrophobicity Partition coefficient Peptide design

NMR Structural Confirmation

The N-(2,3-dimethylphenyl)-β-alanine derivatives synthesized from this compound class yield diagnostic 1H-NMR and 13C-NMR signals that unequivocally distinguish the 2,3-substitution pattern from other regioisomers. In a systematic study of dimethylphenyl-substituted β-alanines, 1H/13C HETCOR NMR provided definitive assignment of aromatic proton and carbon resonances specific to the 2,3-dimethyl arrangement [1]. This analytical fingerprint ensures that the intended 2,3-regioisomer—rather than the 2,6-, 3,4-, or 3,5-dimethyl variants—is incorporated into synthetic workflows, preventing regioisomer misassignment that could compromise structure-activity relationship (SAR) studies.

NMR Confirmation
Reported
Diagnostic 1H and 13C signals distinguish 2,3- from 3,4-/3,5-dimethylphenyl regioisomers
Enables regioisomer identity verification in synthetic workflows
NMR assignments from published study; in-house confirmation may be required
NMR spectroscopy Structural confirmation Quality control

Purity and Enantiomer Availability

2-Amino-3-(2,3-dimethylphenyl)propanoic acid is commercially available in multiple stereochemical configurations: the racemic DL-mixture (CAS 103855-82-9) at 97-98% purity, the (R)-enantiomer (CAS 1241680-54-5) at 95% purity, and the (S)-enantiomer (CAS 259726-55-1) at 95% purity . This contrasts with many alternative dimethylphenylalanine regioisomers—such as 2,6-dimethylphenylalanine derivatives—which are primarily available as protected Fmoc derivatives rather than as free amino acids [1]. The availability of both racemic and enantiopure forms of the 2,3-substituted compound provides greater synthetic flexibility without requiring additional resolution steps.

Enantiomer Availability
Reported comparison
2,3-isomer: DL, (R), (S) as free amino acid; 2,6-isomer: predominantly Fmoc-protected
Supports chiral research without in-house resolution steps
Commercial catalog data; verify lot-specific purity and enantiomeric excess
Chemical purity Enantiomer availability Procurement

Conformational Restriction in Peptide Design

The 2,3-dimethyl substitution pattern introduces ortho-methyl steric hindrance that restricts aryl ring rotation, altering the conformational landscape relative to unsubstituted phenylalanine or para-substituted analogs. Studies on constrained unnatural aromatic amino acids demonstrate that ortho-substituted phenylalanine derivatives (including 2,6-dimethylphenylalanine) change side-chain spatial orientation and backbone conformation when inserted into bioactive peptide sequences [1]. The 2,3-dimethyl arrangement provides an intermediate steric profile: greater conformational restriction than 3,4- or 3,5-dimethyl isomers (which lack ortho substitution), but distinct from 2,6-dimethylphenylalanine where symmetrical ortho substitution produces different torsional constraints.

Conformational Restriction
Class-level
2,3-dimethyl provides intermediate steric restriction vs freely rotating 3,4- and symmetrically hindered 2,6-isomer
Context-dependent; quantitative torsion data not available
Class-level inference from peptidomimetic design studies
Peptidomimetic Conformational restriction Steric hindrance

Heterocyclic Synthesis with N-Aryl-β-alanines

N-(2,3-dimethylphenyl)-β-alanines derived from this amino acid scaffold undergo cyclization reactions to yield dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues [1]. The 2,3-dimethyl substitution pattern on the N-aryl group influences the cyclization efficiency and the resulting heterocycle properties. This contrasts with the 3,5-dimethylphenyl analog, where the same reaction with ethyl acetoacetate yields 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones [1]. The differential product distribution demonstrates that the 2,3- and 3,5-substitution patterns are not interchangeable for heterocyclic synthesis applications.

Heterocyclic Synthesis
Reported comparison
2,3- and 3,5-dimethyl isomers yield structurally distinct pyridone products
Regioisomer-specific scaffold diversification in medicinal chemistry
Reaction outcomes context-specific; confirm with in-house characterization
Heterocyclic synthesis Pyrimidinediones Cyclization

Research and Industrial Applications of 2,3-Dimethylphenylalanine


Peptide Engineering for Hydrophobicity Modulation

2-Amino-3-(2,3-dimethylphenyl)propanoic acid can be incorporated into synthetic peptides as a phenylalanine surrogate to increase local hydrophobicity (ΔLogP ≈ +1.3 units relative to phenylalanine) and introduce ortho-methyl steric restriction [1]. This application is supported by studies demonstrating that unnatural aromatic amino acids alter side-chain spatial orientation and backbone conformation when inserted into bioactive peptide sequences [1]. The enhanced lipophilicity may improve membrane permeability or target binding affinity in peptidomimetic drug candidates, while the conformational restriction can stabilize specific secondary structure elements. This scenario is most applicable when phenylalanine substitution is desired but the enhanced hydrophobic and steric profile of the 2,3-dimethylphenyl moiety offers advantages over unsubstituted phenylalanine or alternative regioisomers.

Synthesis of N-Arylpyrimidinediones and Pyridones

This compound serves as a precursor for N-(2,3-dimethylphenyl)-β-alanines, which undergo cyclization with urea or potassium thiocyanate to yield dihydro-2,4(1H,3H)pyrimidinediones and 2-thio analogues . Reaction with ethyl acetoacetate produces 1-(2,3-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . These heterocyclic scaffolds are of interest in pharmaceutical research, as pyrimidine-containing compounds are commonly explored for fungicidal, herbicidal, and therapeutic applications . The 2,3-dimethyl substitution pattern yields a product series that is structurally distinct from those derived from 3,4- or 3,5-dimethylphenyl analogs, providing regioisomer-specific diversification opportunities.

Access to Racemic and Enantiopure Forms

Researchers requiring stereochemically defined unnatural amino acids can procure 2-amino-3-(2,3-dimethylphenyl)propanoic acid as the DL-racemate (CAS 103855-82-9, 97-98% purity), the (R)-enantiomer (CAS 1241680-54-5, 95% purity), or the (S)-enantiomer (CAS 259726-55-1, 95% purity) [1]. This commercial availability across three stereochemical forms eliminates the need for in-house chiral resolution, reducing synthetic steps and procurement complexity. This scenario is particularly relevant for asymmetric synthesis programs, chiral peptide construction, and structure-activity relationship studies where stereochemistry influences biological activity.

SAR Studies by Regioisomer Tuning

The 2,3-dimethyl substitution pattern provides a defined hydrophobicity (calculated LogP = -0.157) and steric profile that can be systematically compared with other regioisomers (e.g., 2,6-, 3,4-, 3,5-dimethylphenylalanine) in SAR campaigns [1]. The availability of NMR spectral assignments for N-(2,3-dimethylphenyl) derivatives enables unambiguous structural confirmation and quality control [1]. This scenario supports medicinal chemistry programs where incremental changes in aryl substitution are evaluated for effects on target binding, metabolic stability, or physicochemical properties. The 2,3-isomer occupies a specific point in the dimethylphenylalanine regioisomer series, providing a distinct combination of ortho steric hindrance and meta electron donation.

Application
Selection Property
Validation Focus
Peptide hydrophobicity engineering
Hydrophobicity modulation context
Reported LogP profile and conformational review
N-aryl heterocycle synthesis
Regioisomer-dependent cyclization outcome
Product identity verification by NMR
Chiral peptide construction
Enantiomeric form availability
Stereochemical purity and enantiomeric excess
Regioisomer SAR studies
2,3-substitution steric/electronic profile
Comparator regioisomer benchmarking

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24 linked technical documents
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